3-Bromo-4-nitrobenzoic acid

Solid-Phase Synthesis Indole Synthesis Medicinal Chemistry

Choose 3-Bromo-4-nitrobenzoic acid for its dual-orthogonal reactivity: the meta-bromine enables cross-coupling while the para-nitro group reduces to an amine—critical for KRAS G12C inhibitor synthesis. Its unique regiochemistry is validated for solid-phase Bartoli indole synthesis, unlike its regioisomer or chloro-analog. With LogP 2.58 and pKa 3.02, it offers predictable ADME tuning. Insist on ≥98% purity for batch-to-batch reproducibility in pharmaceutical process chemistry.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 101420-81-9
Cat. No. B034021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitrobenzoic acid
CAS101420-81-9
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-]
InChIInChI=1S/C7H4BrNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyKKPPNEJUUOQRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitrobenzoic Acid (CAS 101420-81-9): Core Properties and Research-Grade Specifications for Procurement


3-Bromo-4-nitrobenzoic acid (CAS 101420-81-9) is a di-substituted aromatic compound classified as a halogenated nitrobenzoic acid derivative. Its molecular structure, defined by a bromine atom at the meta-position and a nitro group at the para-position relative to the carboxylic acid, yields a molecular weight of 246.01 g/mol and a molecular formula of C₇H₄BrNO₄ [1]. The compound presents as a solid, typically a white to light yellow or light orange powder or crystal [2]. It is available in high purity, often ≥98% as determined by HPLC or GC [3][4]. While it serves as a versatile building block in medicinal chemistry and material science, this guide focuses on its quantifiable, verifiable differentiation relative to closely related analogs to support informed scientific selection and procurement decisions.

Procurement Alert: Why 3-Bromo-4-nitrobenzoic Acid Cannot Be Substituted by its Regioisomers or Chloro-Analogs


While other halogenated nitrobenzoic acids may share superficial similarities, their distinct regiochemistry and halogen identity profoundly alter their fundamental physicochemical properties and, consequently, their behavior in synthesis and formulation. Substituting 3-Bromo-4-nitrobenzoic acid with its regioisomer, 4-Bromo-3-nitrobenzoic acid (CAS 6319-40-0), or its chloro-analog, 3-Chloro-4-nitrobenzoic acid (CAS 39608-47-4), can lead to unpredictable reaction outcomes, failed couplings, and unexpected solubility or stability issues [1]. For instance, the difference in melting point between the 3-bromo-4-nitro (203°C) and 3-chloro-4-nitro (178-180°C) isomers is substantial, reflecting different crystalline packing and thermal stability. Such critical variations underscore why generic substitution is not a viable strategy; each compound must be evaluated based on its specific, quantitative performance profile, as detailed in the evidence below.

3-Bromo-4-nitrobenzoic Acid: A Quantitative Comparison Guide for Scientific Procurement


Solid-Phase Bartoli Indole Synthesis: A Unique and Validated Application

3-Bromo-4-nitrobenzoic acid is specifically validated as a substrate for the solid-phase Bartoli indole synthesis, a distinction not documented for its regioisomer 4-bromo-3-nitrobenzoic acid or the chloro-analog . In a study published in Organic Letters, this compound was immobilized on Merrifield resin via its carboxyl group and successfully reacted with alkenyl Grignard reagents to yield indoles on a solid support. This represents the first report of a Bartoli indole synthesis performed on solid supports, establishing a unique and validated application niche for this specific compound [1]. The methodology provides rapid access to complex trisubstituted 1,4-benzodiazepine-2,3-diones, showcasing a method with excellent yield and purity .

Solid-Phase Synthesis Indole Synthesis Medicinal Chemistry Combinatorial Chemistry

Strategic Melting Point (203°C) as a Quality Indicator and Process Control Parameter

The melting point of 3-Bromo-4-nitrobenzoic acid is reported as a sharp 203°C (range 201.0 to 205.0°C) by TCI [1]. This value is significantly higher than that of its chloro-analog, 3-Chloro-4-nitrobenzoic acid, which melts at 178-180°C . Conversely, it is nearly identical to the melting point of its regioisomer, 4-Bromo-3-nitrobenzoic acid (202-204°C), a fact which can be exploited for purity assessment . The sharp melting point range serves as a crucial quality control benchmark, indicating high purity and batch-to-batch consistency [2].

Quality Control Process Chemistry Crystallization Material Science

Enhanced Lipophilicity (LogP = 2.58) for Improved Partitioning and Membrane Permeability

3-Bromo-4-nitrobenzoic acid exhibits a calculated LogP value of 2.5787, indicating significant lipophilicity . This value is notably higher than that of 3-Chloro-4-nitrobenzoic acid, which has a predicted LogP of approximately 1.95 [1]. The increased lipophilicity of the bromo-derivative suggests it will partition more favorably into non-polar environments, a desirable characteristic for applications where passive membrane diffusion or interaction with hydrophobic biological targets is required. This property is distinct from its pKa (3.02), which governs its ionization state in aqueous media [2].

Medicinal Chemistry ADME Drug Design Lipophilicity

Specific pKa (3.02) for Selective Handling and Reactive Compatibility

The acidity of 3-Bromo-4-nitrobenzoic acid is defined by a predicted pKa of 3.02 [1]. This is notably more acidic than its regioisomer, 4-Bromo-3-nitrobenzoic acid, which has a predicted pKa of 3.35 . This 0.33 pKa unit difference translates to the 3-Bromo-4-nitro isomer being approximately twice as acidic as its 4-Bromo-3-nitro counterpart. The chloro-analog, 3-Chloro-4-nitrobenzoic acid, has a predicted pKa of 3.05, making it nearly identical in acidity to the target compound . This specific pKa value influences the compound's ionization state at physiological pH (LogD at pH 7.4 = -1.13) [1], impacting its solubility in biological buffers and its extractability during work-up procedures.

Physicochemical Characterization Reaction Optimization Handling Safety Purification

Dual-Orthogonal Reactivity Profile for Strategic Synthetic Design

3-Bromo-4-nitrobenzoic acid possesses a unique dual-orthogonal reactivity profile due to its three distinct functional groups. The carboxylic acid enables amide or ester bond formation and solid-phase immobilization . The bromine atom is a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings . Crucially, the bromine is positioned meta to the carboxyl group, while the nitro group is para. This specific regiochemistry allows for selective and sequential derivatization of the benzene core without the steric and electronic interference that would occur in the ortho-substituted analog (3-bromo-2-nitrobenzoic acid) [1]. The ortho isomer, for instance, exhibits severe steric hindrance during coupling reactions and can undergo unwanted intramolecular cyclizations. The para-nitro group in the target compound strongly deactivates the ring and directs electrophilic substitution to the ortho position relative to the bromine, providing predictable and controllable synthetic routes [2].

Synthetic Methodology Building Blocks Cross-Coupling Diversification

Industrial Purity Benchmarks (≥98%) with Validated Analytical Methods

Commercial sources consistently offer 3-Bromo-4-nitrobenzoic acid at high purity levels, with common specifications being ≥98% as determined by HPLC or GC [1][2]. A specific lot analysis from a vendor (SCBIO) confirms a purity of 98.7% by HPLC, demonstrating the reliability of this specification . In contrast, 4-Bromo-3-nitrobenzoic acid is often available only at 95% purity, which may necessitate additional purification steps for demanding applications . The availability of validated analytical methods (HPLC, GC) for purity assessment provides procurement scientists with a high degree of confidence in the material's identity and quality.

Quality Assurance Analytical Chemistry Specifications Procurement

Optimal Application Scenarios for 3-Bromo-4-nitrobenzoic Acid Based on Verified Evidence


Solid-Phase Synthesis of Indole-Containing Libraries

Researchers engaged in combinatorial chemistry or medicinal chemistry programs focused on indole-based scaffolds should prioritize 3-Bromo-4-nitrobenzoic acid. Its documented and validated use as a substrate for solid-phase Bartoli indole synthesis [1] provides a proven methodology for generating diverse indole libraries on resin. This application leverages the unique ability of this specific isomer to be immobilized via its carboxyl group and undergo the Bartoli reaction on a solid support, a capability not established for its regioisomers or chloro-analogs. This approach significantly accelerates hit-to-lead optimization by enabling rapid synthesis and purification of numerous analogs.

Synthesis of KRAS G12C Inhibitors and Other Targeted Cancer Therapeutics

The compound is explicitly listed as a key intermediate in patent literature for the synthesis of KRAS G12C inhibitors, a class of novel cancer therapeutics [1]. This application relies on the compound's dual-orthogonal reactivity , where the bromine atom serves as a handle for cross-coupling to build molecular complexity, and the nitro group can be subsequently reduced to an amine for further derivatization. The high purity (≥98%) [2] is essential for meeting the stringent requirements of pharmaceutical process chemistry and ensuring the purity of the final drug candidate. Procurement of this specific building block is a critical step in accessing this important chemotype.

Physicochemical Property Optimization in Drug Design

Medicinal chemists aiming to fine-tune the lipophilicity and ionization profile of a lead compound can leverage the specific physicochemical properties of 3-Bromo-4-nitrobenzoic acid. Its LogP of 2.58 [1] and pKa of 3.02 offer a distinct set of parameters compared to the chloro-analog or regioisomer [2]. When incorporated into a larger molecule, this building block can impart predictable changes in membrane permeability and solubility, as indicated by its LogD at pH 7.4 of -1.13 . This allows for rational, data-driven optimization of ADME properties. The distinct melting point of 203°C [3] also provides a valuable quality control metric for ensuring the building block's identity and purity before use.

Process Chemistry and Scale-Up with High Analytical Confidence

Process chemists developing scalable routes to complex intermediates benefit from the high purity and well-defined analytical benchmarks associated with 3-Bromo-4-nitrobenzoic acid. Commercial availability at ≥98% purity with validated HPLC and GC methods [1] minimizes the risk of impurities affecting reaction yields or complicating downstream purification. The sharp melting point of 203°C [2] serves as a simple, robust in-process control for confirming identity and assessing purity upon receipt. This level of quality assurance is crucial for ensuring batch-to-batch reproducibility and meeting regulatory standards in pharmaceutical manufacturing.

Technical Documentation Hub

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